molecular formula C19H10F2N4O4 B2365326 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one CAS No. 1189646-14-7

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one

Cat. No. B2365326
CAS RN: 1189646-14-7
M. Wt: 396.31
InChI Key: YNBFIOUXOYYUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The presence of the nitrogen and oxygen atoms in the rings could also result in the formation of hydrogen bonds with other molecules .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, including electrophilic aromatic substitution on the aromatic rings and nucleophilic substitution at the carbonyl group of the pyridazin-4(1H)-one .

Scientific Research Applications

Antiproliferative Properties

This compound has shown remarkable antiproliferative activity against cancer cells and activated endothelial cells. Researchers have identified it as a potent tubulin polymerization inhibitor, which disrupts microtubule assembly and cell division. Specifically, 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105) , a derivative of this compound, exhibits strong antiproliferative effects. Due to its poor solubility, BNC105 is administered as its disodium phosphate ester prodrug (BNC105P), which rapidly converts to the active form in vivo .

Vascular Disrupting Properties

In addition to its antiproliferative effects, BNC105 demonstrates superior vascular disrupting properties. It selectively targets tumor vasculature, disrupting blood flow and leading to tumor regression. Compared to the benchmark agent combretastatin A-4 disodium phosphate (CA4P), BNC105 exhibits enhanced efficacy .

Structure–Activity Relationship (SAR) Optimization

Researchers have guided the design of novel tubulin polymerization inhibitors using SAR principles. By introducing a conformational bias and an additional hydrogen bond donor to the pharmacophore, they significantly improved the potency of early lead compounds. BNC105 emerged as a result of this optimization process .

Other Potential Applications

While the primary focus has been on cancer treatment, further investigations may reveal additional applications. Researchers could explore its effects on other cellular processes, such as angiogenesis, inflammation, or neurodegenerative diseases. However, detailed studies are necessary to uncover these potential therapeutic avenues.

Safety and Hazards

Without specific studies, it’s hard to determine the exact safety and hazards associated with this compound. As with all chemicals, it should be handled with care, following appropriate safety protocols .

Future Directions

Future research on this compound could involve determining its exact physical and chemical properties, studying its synthesis in more detail, and investigating its potential biological activities. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F2N4O4/c20-12-3-2-11(8-13(12)21)25-6-5-14(26)17(23-25)19-22-18(24-29-19)10-1-4-15-16(7-10)28-9-27-15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBFIOUXOYYUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NN(C=CC4=O)C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.